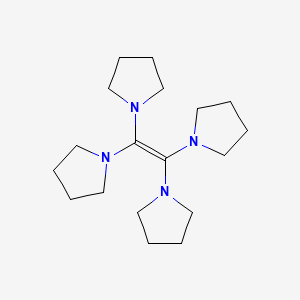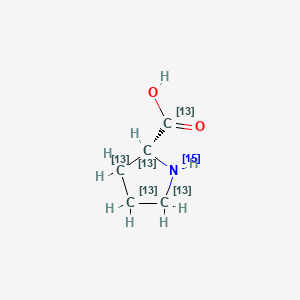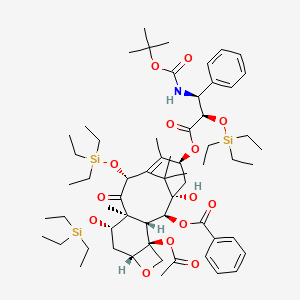
Docetaxel 2',7,10-Tris(triethylsilyl) Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is characterized by the presence of three triethylsilyl groups attached to the Docetaxel molecule, which can influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether typically involves the protection of hydroxyl groups in the Docetaxel molecule using triethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ethers. The general reaction scheme can be summarized as follows:
Starting Material: Docetaxel
Reagents: Triethylsilyl chloride, imidazole or pyridine
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature
Product: Docetaxel 2’,7,10-Tris(triethylsilyl) Ether
Industrial Production Methods
Industrial production of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether can undergo various chemical reactions, including:
Oxidation: The triethylsilyl groups can be oxidized to form silanols.
Reduction: Reduction of the ester groups can lead to the formation of alcohols.
Substitution: The triethylsilyl groups can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of silanols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives of Docetaxel.
Wissenschaftliche Forschungsanwendungen
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to tubulin, a protein involved in the formation of microtubules, and stabilizes microtubules, preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The triethylsilyl groups may enhance the compound’s stability and bioavailability, potentially improving its therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docetaxel: The parent compound, widely used in cancer therapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy in certain cancers.
Uniqueness
Docetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to the presence of triethylsilyl groups, which can enhance its chemical stability and potentially improve its pharmacokinetic properties . This modification may also reduce the compound’s susceptibility to metabolic degradation, leading to prolonged activity in the body .
Eigenschaften
Molekularformel |
C61H95NO14Si3 |
|---|---|
Molekulargewicht |
1150.7 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-18-77(19-2,20-3)74-45-37-46-60(39-69-46,72-41(11)63)51-53(71-54(65)43-35-31-28-32-36-43)61(68)38-44(40(10)47(58(61,15)16)49(52(64)59(45,51)17)75-78(21-4,22-5)23-6)70-55(66)50(76-79(24-7,25-8)26-9)48(42-33-29-27-30-34-42)62-56(67)73-57(12,13)14/h27-36,44-46,48-51,53,68H,18-26,37-39H2,1-17H3,(H,62,67)/t44-,45-,46+,48-,49+,50+,51-,53-,59+,60-,61+/m0/s1 |
InChI-Schlüssel |
XSQXFFURSFNBNG-DSZMJJOHSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Kanonische SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


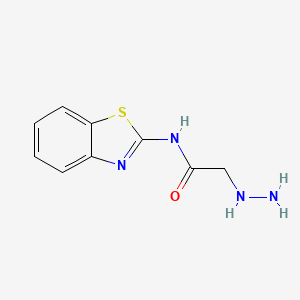

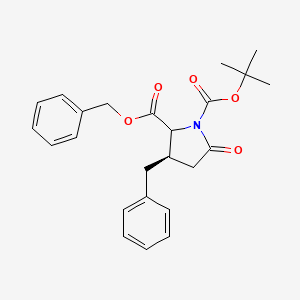
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)
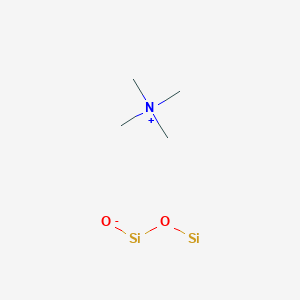
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
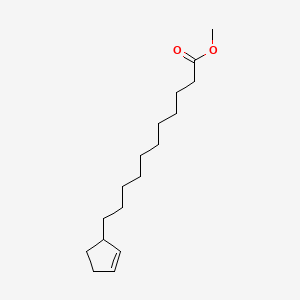
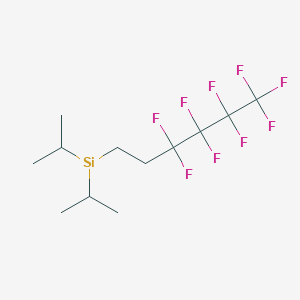
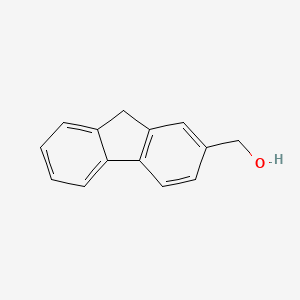
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

